molecular formula C16H16Cl4N2O4S4 B1673370 KC7f2 CAS No. 927822-86-4

KC7f2

Cat. No. B1673370
CAS RN: 927822-86-4
M. Wt: 570.4 g/mol
InChI Key: REQLACDIZMLXIC-UHFFFAOYSA-N
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Description

KC7F2 is a small molecule that inhibits the translation of hypoxia-inducible factor 1α (HIF-1α) . It controls the biological activity of HIF-1α and is primarily used for cell structure applications . It has been reported to exhibit potential antiangiogenic effects .


Synthesis Analysis

KC7F2 inhibits HIF-1α protein synthesis but not its mRNA transcription . It represses the phosphorylation of eukaryotic initiation factor 4E binding protein 1 (4EBP1) .


Molecular Structure Analysis

The molecular formula of KC7F2 is C16H16Cl4N2O4S4 . Its molecular weight is 570.38 .


Chemical Reactions Analysis

KC7F2 inhibits the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), enolase 1, and endothelin 1 .


Physical And Chemical Properties Analysis

KC7F2 is a solid substance . It has a molecular weight of 570.38 . Its CAS number is 927822-86-4 .

Mechanism of Action

Target of Action

KC7F2 is a novel inhibitor of Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a heterodimeric transcription factor that plays a crucial role in the cellular response to hypoxia, a condition of low oxygen concentration . It regulates a large number of genes required for adaptation to hypoxia . In cancer cells, HIF-1α is overexpressed and has been associated with aggressive disease and poor patient prognosis .

Mode of Action

KC7F2 selectively suppresses the synthesis of HIF-1α protein without affecting the transcription of HIF-1α mRNA or the stability of HIF-1α protein . It decreases HIF-1α levels in a variety of cancer cell lines independently of p53 or PTEN status . KC7F2 is reported to inhibit the activation of downstream HIF-1 target genes such as carbonic anhydrase IX, matrix metalloproteinase II, endothelin 1, and enolase 1 .

Biochemical Pathways

KC7F2 affects the HIF-1α pathway, which is a key regulator of cellular response to hypoxia . By inhibiting HIF-1α, KC7F2 suppresses the activation of downstream HIF-1 target genes and their associated biochemical pathways . It has been shown to inhibit the proliferation of cancer cells, an effect that is increased in hypoxia . KC7F2 also targets the mTOR complex 1 pathway, 4E binding protein 1, and p70 S6 kinase, which leads to the inhibition of HIF-1α protein synthesis .

Result of Action

KC7F2 has been shown to have significant effects at the molecular and cellular levels. It inhibits the proliferation of cancer cells, particularly under hypoxic conditions . It also downregulates the expression of Bax and upregulates the expression of Bcl2 in L02 cells . Furthermore, KC7F2 has been shown to attenuate pathological retinal neovascularization effectively via the HIF1α–VEGF pathway .

Action Environment

The efficacy of KC7F2 is influenced by the environmental conditions, particularly the oxygen levels. Its effect is increased in hypoxic conditions, which are common in solid tumors . This makes KC7F2 a promising candidate for cancer therapy, especially for cancers characterized by hypoxic microenvironments .

Safety and Hazards

KC7F2 is toxic and contains a pharmaceutically active ingredient . It can cause serious eye irritation and skin irritation . It may be harmful if inhaled, ingested, or absorbed through the skin .

Future Directions

KC7F2 has shown promise in inhibiting retinal neovascularization effectively via the HIF1α–VEGF pathway, suggesting that it might be an effective drug for retinal neovascularization treatment . Another study concluded that HIF-1α inhibition attenuated the TGF-β1-induced elevation of COL1A1 and α-SMA . In silica-induced PF mice, HIF-1α expression was elevated. Inhibition of HIF-1α using KC7F2 reduced COL1A1 and α-SMA expression and attenuated fibrosis in mouse lung tissue . Therefore, HIF-1α may be a new target for the treatment of silica-induced PF .

properties

IUPAC Name

2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQLACDIZMLXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KC7f2

CAS RN

927822-86-4
Record name KC7f2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 927822-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name KC7F2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of KC7F2?

A1: KC7F2 acts by inhibiting the translation of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels. [] This inhibition disrupts the HIF-1 pathway, affecting the expression of various genes involved in angiogenesis, metabolism, and cell survival. [, ]

Q2: How does KC7F2 affect the HIF-1α protein synthesis?

A2: KC7F2 suppresses the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase. These proteins are key regulators of HIF-1α protein synthesis. []

Q3: What are the downstream effects of KC7F2's inhibition of the HIF-1 pathway?

A3: KC7F2's inhibition of HIF-1α leads to a decrease in the expression of HIF-target genes, including:

  • Angiogenesis: Vascular Endothelial Growth Factor A (VEGF) [, , , , ], Endothelin 1 []
  • Extracellular Matrix Remodeling: Matrix Metalloproteinase 2 (MMP2) []
  • Metabolism: Carbonic Anhydrase IX, Enolase 1, Glucose Transporter-1 (GLUT1) [, ]

Q4: Can you provide specific examples of KC7F2's impact on different cell types?

A4: KC7F2 has demonstrated efficacy in various in vitro and in vivo models:

  • Cancer Cells: Inhibited HIF-mediated transcription in glioma, breast, and prostate cancer cells, exhibiting enhanced cytotoxicity under hypoxia. []
  • Endothelial Cells: Suppressed Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). []
  • Microglia: Attenuated lipopolysaccharide-induced inflammation by inhibiting the HIF-1α-mediated metabolic reprogramming pathway in BV-2 microglial cells. []
  • Chondrocytes: Alleviated apoptosis by upregulating HIF-1α-mediated mitophagy. []

Q5: Does KC7F2 affect HIF-1α protein degradation?

A5: Current research primarily focuses on KC7F2's role in inhibiting HIF-1α protein synthesis. Further investigation is required to determine its impact on HIF-1α protein degradation.

Q6: Is there information available regarding the material compatibility and stability of KC7F2 under various conditions?

A6: The available research primarily focuses on KC7F2's biological activity and mechanisms. Information about its material compatibility, stability under various conditions, and potential formulation strategies to improve its stability, solubility, or bioavailability is limited. Further research is needed in this area.

Q7: Does KC7F2 exhibit any catalytic properties?

A7: The current research primarily focuses on KC7F2 as an inhibitor of HIF-1α translation, not as a catalyst. There is no mention of KC7F2 possessing catalytic properties or being used in catalytic applications.

Q8: Have computational methods been applied to study KC7F2?

A8: While computational chemistry and modeling techniques like simulations, calculations, and QSAR models could offer valuable insights into KC7F2's properties and potential modifications, the available research does not mention such studies.

Q9: What is the structure-activity relationship (SAR) of KC7F2?

A9: Information regarding the SAR of KC7F2 and the impact of structural modifications on its activity, potency, and selectivity is currently unavailable in the provided research.

Q10: What preclinical studies have been conducted on KC7F2?

A10: KC7F2 has been evaluated in various preclinical models, including:

  • Oxygen-Induced Retinopathy (OIR) models: KC7F2 effectively inhibited retinal neovascularization in both mouse and rat models. []
  • Silica-Induced Pulmonary Fibrosis model: KC7F2 attenuated pulmonary fibrosis in a mouse model. []
  • Aortic Dissection model: KC7F2 ameliorated the deleterious effects of intermittent hypoxia exposure in a mouse model of aortic dissection. []
  • Myocardial Ischemia and Reperfusion Injury model: Ginsenoside Rg1, which activates HIF-1α, and KC7F2, which inhibits it, were used to study the effects of HIF-1α activation on myocardial I/R in a diabetic rat model. []
  • Postoperative Peritoneal Adhesion (PPA) rodent models: Ligustrazine nanoparticles, which prevent PPA formation, were studied in PPA rodent models. KC7F2 was used to confirm that ligustrazine suppresses hypoxia-induced PMC functions by inhibiting HIF-1α. []

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